SCH-23390 hydrochloride - 125941-87-9

SCH-23390 hydrochloride

Catalog Number: EVT-282347
CAS Number: 125941-87-9
Molecular Formula: C17H19Cl2NO
Molecular Weight: 324.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCH-23390 hydrochloride, also known as R(+)-SCH-23390 hydrochloride, is a synthetic compound widely employed in scientific research as a selective dopamine D1 receptor antagonist. [, , , , , , , ] This compound effectively blocks the activity of dopamine D1 receptors, preventing dopamine from binding and exerting its effects. [] As a result, SCH-23390 hydrochloride serves as a valuable tool for investigating the role of dopamine D1 receptors in various physiological and pathological processes.

Mechanism of Action

SCH-23390 hydrochloride acts as a potent and selective antagonist at dopamine D1 receptors. [, , , , , , , ] It competitively binds to these receptors, preventing dopamine from binding and activating them. [] This blockade of D1 receptor activation disrupts downstream signaling pathways associated with dopamine's effects. For instance, in the hippocampus, SCH-23390 hydrochloride blocks the sustained enhancement of AMPAr- and NMDAr-mediated currents induced by D1/D5 receptor activation. []

Applications
  • Investigating Dopamine's Role in Cardiac Function: Studies utilize SCH-23390 hydrochloride to explore the role of dopamine receptors in cardiac physiology. One study revealed that the positive inotropic effect of liguzinediol on isolated rat hearts was attenuated by SCH-23390 hydrochloride, suggesting the involvement of D1 receptors in this process. [] Another study demonstrated the upregulation of renal D1 receptors after aortic constriction, suggesting their potential role in cardiac hypertrophy, which was further supported by the reversal of hypertrophic parameters upon SCH-23390 hydrochloride treatment. []
  • Studying Dopamine's Influence on Behavior: Researchers employ SCH-23390 hydrochloride to investigate the role of D1 receptors in modulating behavior, particularly in animal models. For instance, SCH-23390 hydrochloride attenuated mania-like behaviors (hyperactivity, risk-taking, high motivation) in mice with reduced dopamine transporter levels, suggesting the involvement of D1 receptors in these behaviors. [] It also prevented the enhancement of D-amphetamine-induced place preference caused by acute restraint stress in rats, indicating a role for D1 receptors in stress-induced reward sensitivity. [] Similar results were observed with morphine and bremazocine, suggesting a broader involvement of D1 receptors in stress-induced sensitization to the rewarding effects of drugs. []
  • Examining Dopamine's Role in Reward and Motivation: SCH-23390 hydrochloride is instrumental in studying the neural circuits and mechanisms underlying reward and motivation. For instance, it was observed that while neither a D1 nor a D2 agonist alone was self-administered into the nucleus accumbens shell, co-administration of both agonists led to significant self-administration. This effect was completely blocked by SCH-23390 hydrochloride, highlighting the importance of concurrent D1 and D2 receptor activation in dopamine-mediated reward. []
  • Exploring the Impact of Dopamine on Learning and Memory: SCH-23390 hydrochloride helps researchers study dopamine's role in cognitive processes. Studies in non-human primates demonstrated that systemic administration of SCH-23390 hydrochloride primarily impacted motivation and motor performance, while its effects on working memory were less consistent. []

(±)-6-chloro-PB hydrobromide (SKF 81297)

Compound Description: (±)-6-chloro-PB hydrobromide, also known as SKF 81297, is a selective dopamine D1/D5 receptor agonist. [] It is known to induce a delayed-onset, sustained enhancement of both α-amino-3-hydroxy-5-methyl-4-isoxazoleproprionate receptor (AMPAr) and N-methyl-D-asparate receptor (NMDAr) mediated excitatory postsynaptic currents (EPSCs). []

(−)-Quinpirole hydrochloride

Compound Description: (−)-Quinpirole hydrochloride is a selective dopamine D2 receptor agonist. [] Similar to SKF 38393, it did not show self-administration behavior when infused alone into the ACB shell. [] This suggests that activation of D2 receptors in the ACB shell might not be sufficient to produce reinforcing effects by itself. []

Relevance: (−)-Quinpirole hydrochloride and SCH-23390 hydrochloride target different subtypes of dopamine receptors. [] (−)-Quinpirole hydrochloride specifically activates D2 receptors, whereas SCH-23390 hydrochloride primarily blocks D1 receptors. [] This distinction is crucial for understanding the distinct roles of D1 and D2 receptors in reward processing and other dopamine-mediated functions.

S(−)-Sulpiride

Compound Description: S(−)-Sulpiride is a dopamine D2 receptor antagonist. [] When co-administered with SKF 38393 into the ACB shell, S(−)-sulpiride effectively abolished the intracranial self-administration (ICSA) of the SKF 38393 and (−)-Quinpirole hydrochloride mixture. [] This finding suggests that concurrent activation of both D1 and D2 receptors in the ACB shell is essential for the reinforcing effects of dopamine. []

Relevance: S(−)-Sulpiride and SCH-23390 hydrochloride both act as dopamine receptor antagonists, but they target different subtypes. [] S(−)-Sulpiride selectively blocks D2 receptors, while SCH-23390 hydrochloride primarily blocks D1 receptors. [] These compounds, used independently or together, provide a nuanced understanding of how D1 and D2 receptor activities contribute to complex behaviors such as reward and addiction.

Haloperidol

Compound Description: Haloperidol is a non-selective dopamine receptor antagonist, meaning it blocks both D1 and D2 receptors. [] Administering haloperidol prior to acute restraint stress prevented the stress-induced enhancement of D-amphetamine-induced place preference in rats. [] This finding suggests that dopamine signaling, mediated by both D1 and D2 receptors, plays a crucial role in the effects of stress on drug reward. []

(+/-)-Sulpiride

Compound Description: (+/-)-Sulpiride is a dopamine receptor antagonist that exhibits a higher affinity for D2 receptors compared to D1 receptors. [, ] It successfully prevented the enhancement of both D-amphetamine-induced place preference and morphine-induced conditioned place preference in rats subjected to acute restraint stress. [, ] These results suggest that D2 receptor activation might be particularly important for the stress-induced sensitization to the rewarding effects of drugs. [, ]

Relevance: (+/-)-Sulpiride and SCH-23390 hydrochloride both function as dopamine receptor antagonists, but their receptor subtype selectivity differs. [, ] (+/-)-Sulpiride predominantly blocks D2 receptors, while SCH-23390 hydrochloride shows a preference for D1 receptors. [, ] Using these compounds individually or in combination allows for a more precise dissection of D1 and D2 receptor involvement in stress-induced drug reward and other dopamine-mediated behaviors.

Morphine

Compound Description: Morphine is an opioid analgesic that exerts its effects primarily through mu-opioid receptors. [] Acute restraint stress was found to enhance morphine-induced conditioned place preference in rats, suggesting a potential interplay between stress and opioid reward pathways. [] This effect was blocked by (+/-)-sulpiride, indicating the involvement of dopamine D2 receptors in this phenomenon. []

Relevance: While morphine itself does not directly interact with SCH-23390 hydrochloride, the research findings highlight the intricate crosstalk between dopamine and opioid systems in mediating reward and the effects of stress. [] The ability of a D2 receptor antagonist like (+/-)-sulpiride to block stress-induced enhancement of morphine reward suggests that dopamine, particularly via D2 receptors, plays a crucial role in modulating the rewarding effects of opioids. []

Bremazocine

Compound Description: Bremazocine is an opioid analgesic that acts primarily as a kappa-opioid receptor agonist. [] Acute restraint stress elicited conditioned place aversion with a subthreshold dose of bremazocine, indicating that stress can sensitize animals to the aversive effects of kappa-opioid receptor activation. [] Similar to the effects observed with morphine, (+/-)-sulpiride prevented this stress-induced sensitization to bremazocine aversion, suggesting the involvement of D2 receptors. []

Relevance: Although bremazocine's mechanism of action differs from SCH-23390 hydrochloride, the research findings highlight the complex interplay between dopamine and kappa-opioid systems in stress response and drug-induced aversion. [] The observation that a D2 receptor antagonist like (+/-)-sulpiride can block stress-induced sensitization to bremazocine's aversive effects underscores the role of dopamine, specifically D2 receptors, in modulating the aversive properties of opioids. []

D-amphetamine

Compound Description: D-amphetamine is a psychostimulant drug that increases dopamine levels in the synaptic cleft by promoting dopamine release and inhibiting its reuptake. [, ] Studies have shown that D-amphetamine-induced place preference is enhanced by acute restraint stress, suggesting a role for dopamine in stress-induced drug-seeking behavior. [] This enhancement was preventable by pretreatment with either haloperidol, (+/-)-sulpiride, or SCH-23390 hydrochloride, indicating the involvement of both D1 and D2 receptors. []

Relevance: D-amphetamine serves as a valuable tool to study the effects of increased dopamine levels, a condition relevant to SCH-23390 hydrochloride's action as a D1 receptor antagonist. [] The ability of SCH-23390 hydrochloride to block the stress-induced enhancement of D-amphetamine reward underscores the importance of D1 receptor activity in modulating the rewarding effects of psychostimulants. [] This finding provides insights into the potential therapeutic applications of D1 receptor antagonists in treating drug addiction.

Nimodipine

Compound Description: Nimodipine is a dihydropyridine calcium channel blocker with a high affinity for the L-type calcium channels. [] In a study investigating the positive inotropic effect of liguzinediol, pretreatment with nimodipine abolished the liguzinediol-induced increase in cardiac contractility in isolated rat hearts. [] This suggests that the inotropic effects of liguzinediol are mediated by L-type calcium channels. []

Relevance: Although nimodipine targets calcium channels, which differs from the dopamine receptor antagonism of SCH-23390 hydrochloride, the research findings highlight the importance of calcium signaling in cardiac function. [] The involvement of L-type calcium channels in the positive inotropic effects of liguzinediol provides a basis for understanding how modulation of calcium influx can influence cardiac contractility, a phenomenon that might be relevant to studying the cardiovascular effects of dopamine receptor manipulation.

Prazosin

Compound Description: Prazosin is an alpha-1 adrenergic receptor antagonist primarily used to treat high blood pressure. [] In the study on the inotropic effects of liguzinediol, prazosin alone did not significantly alter the liguzinediol-induced increase in cardiac contractility, but it slightly attenuated the effect when compared to liguzinediol alone. [] This suggests a possible minor involvement of alpha-1 adrenergic receptors in mediating the effects of liguzinediol on cardiac contractility. []

Relevance: While prazosin targets alpha-1 adrenergic receptors, distinct from the dopamine receptors targeted by SCH-23390 hydrochloride, the study findings underscore the complex interplay between different neurotransmitter systems in regulating cardiac function. [] The potential minor role of alpha-1 adrenergic receptors in modulating liguzinediol's effects on cardiac contractility highlights the need to consider multiple signaling pathways when studying the cardiovascular effects of drugs.

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic receptor antagonist used to treat various cardiovascular conditions. [] When administered before liguzinediol in the study on liguzinediol's inotropic effects, propranolol did not significantly alter liguzinediol's effects on cardiac contractility, suggesting that beta-adrenergic receptors might not play a major role in mediating liguzinediol's inotropic effects. []

Relevance: Despite propranolol's distinct mechanism of action as a beta-adrenergic receptor antagonist, different from SCH-23390 hydrochloride's D1 receptor antagonism, the research findings emphasize the importance of considering the interplay between different neurotransmitter systems, including dopamine and adrenergic systems, in regulating cardiac function. [] Understanding these interactions is crucial for predicting and managing the potential cardiovascular effects of drugs that target these systems.

Fexofenadine

Compound Description: Fexofenadine is a second-generation antihistamine that selectively blocks histamine H1 receptors. [] In the study investigating liguzinediol's inotropic effects, pretreatment with fexofenadine slightly attenuated the liguzinediol-induced increase in cardiac contractility compared to liguzinediol alone. [] This observation suggests a possible minor involvement of histamine H1 receptors in mediating the effects of liguzinediol on cardiac contractility. []

Relevance: Though fexofenadine targets histamine H1 receptors, different from SCH-23390 hydrochloride's action on dopamine receptors, the research findings underscore the intricate interplay between various signaling pathways, including dopamine and histamine pathways, in regulating cardiac function. [] Understanding these interactions is important for comprehensively evaluating the potential cardiovascular effects of drugs that target these systems.

Liguzinediol

Compound Description: Liguzinediol is a natural product under investigation for its potential cardiovascular effects. [] Studies have shown that liguzinediol exerts a positive inotropic effect on isolated rat hearts, meaning it increases the force of cardiac contraction. [] This effect appears to be primarily mediated by the activation of L-type calcium channels. []

Relevance: While liguzinediol's mechanism of action, primarily involving L-type calcium channels, differs from SCH-23390 hydrochloride's dopamine receptor antagonism, the research findings highlight the importance of understanding how modulation of different signaling pathways can influence cardiac contractility. [] Comparing and contrasting the effects of liguzinediol with those of dopamine receptor modulators can provide valuable insights into the diverse mechanisms that regulate cardiac function.

Properties

CAS Number

125941-87-9

Product Name

SCH-23390 hydrochloride

IUPAC Name

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride

Molecular Formula

C17H19Cl2NO

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1

InChI Key

OYCAEWMSOPMASE-XFULWGLBSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl

Synonyms

7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol
R-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3- benzazepine-7-ol
SCH 23390
Sch-23390
SCH23390

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.